molecular formula C16H28N3O19P3 B1216448 Udp-N-methylglucosamine phosphate CAS No. 84283-22-7

Udp-N-methylglucosamine phosphate

Cat. No.: B1216448
CAS No.: 84283-22-7
M. Wt: 659.3 g/mol
InChI Key: OUWZLYJTYORJQX-SQIQDKGHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UDP-N-methylglucosamine phosphate is a nucleotide sugar involved in glycosylation and metabolic pathways. These compounds share a uridine diphosphate (UDP) moiety linked to modified glucose derivatives, which dictate their roles in biosynthesis and disease pathways .

Properties

CAS No.

84283-22-7

Molecular Formula

C16H28N3O19P3

Molecular Weight

659.3 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H28N3O19P3/c1-17-9-12(24)10(22)6(4-20)35-15(9)36-40(29,30)38-41(31,32)37-39(27,28)33-5-7-11(23)13(25)14(34-7)19-3-2-8(21)18-16(19)26/h2-3,6-7,9-15,17,20,22-25H,4-5H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,18,21,26)/t6-,7-,9-,10-,11-,12-,13-,14-,15-/m1/s1

InChI Key

OUWZLYJTYORJQX-SQIQDKGHSA-N

SMILES

CNC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Isomeric SMILES

CN[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Canonical SMILES

CNC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Synonyms

UDP-N-methyl-D-glucosamine phosphate
UDP-N-methylglucosamine phosphate
UDP-NMGP

Origin of Product

United States

Scientific Research Applications

Role in Glycosylation

Uridine diphosphate N-methylglucosamine phosphate is crucial for the synthesis of glycoproteins and glycolipids. Glycosylation is a vital post-translational modification that affects protein folding, stability, and function. The compound acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids, thereby influencing cellular interactions and signaling pathways .

Applications in Biotechnology

In biotechnology, uridine diphosphate N-methylglucosamine phosphate plays an essential role in the production of biologically active proteins. Its involvement in glycosylation processes enhances the efficacy and stability of therapeutic antibodies and other biopharmaceuticals. By optimizing glycosylation patterns through the use of nucleotide sugars like uridine diphosphate N-methylglucosamine phosphate, researchers can improve drug formulations and develop more effective treatments for various diseases .

Pharmaceutical Development

The compound is also utilized in pharmaceutical development to enhance the bioavailability of medications targeting glycosylation pathways. This application is particularly relevant for drugs designed to treat conditions linked to aberrant glycosylation, such as certain cancers and metabolic disorders. By incorporating uridine diphosphate N-methylglucosamine phosphate into drug formulations, pharmaceutical scientists can improve therapeutic outcomes .

Cell Culture and Regenerative Medicine

In cell culture studies, uridine diphosphate N-methylglucosamine phosphate is used to promote cell growth and differentiation. It is particularly beneficial in stem cell research and tissue engineering applications. The compound supports the development of specialized cell types by facilitating proper glycosylation, which is critical for cell signaling and function .

Genetic Research

As a substrate in nucleotide synthesis, uridine diphosphate N-methylglucosamine phosphate aids genetic research by contributing to the understanding of genetic material functions. It is vital for studying genetic diseases and developing gene therapies by providing insights into how glycosylation affects gene expression and cellular behavior .

Diagnostic Applications

The compound is also employed in diagnostic assays to detect specific biomarkers associated with diseases. Its role in glycosylation makes it a valuable tool for identifying disease states based on altered glycan structures on proteins or lipids .

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
GlycosylationSynthesis of glycoproteins and glycolipidsEnhances protein functionality
BiotechnologyProduction of biologically active proteinsImproves drug efficacy
Pharmaceutical DevelopmentEnhances bioavailability of drugs targeting glycosylation pathwaysMore effective treatments
Cell CulturePromotes growth and differentiation in stem cellsAdvances regenerative medicine
Genetic ResearchAids in understanding genetic material functionsInsights into genetic diseases
DiagnosticsUsed to detect biomarkers related to diseasesEarly diagnosis capabilities

Case Studies

  • Lactobacillus Casei Engineering : A study demonstrated metabolic engineering strategies in Lactobacillus casei aimed at increasing intracellular levels of uridine diphosphate N-methylglucosamine phosphate through overexpression of key biosynthetic genes (glmS, glmM, glmU). This approach resulted in significantly higher production levels, suggesting potential applications in oligosaccharide synthesis .
  • Streptococcus Mutans Metabolism : Research on Streptococcus mutans revealed its ability to metabolize N-acetylglucosamine via an inducible system. This metabolic pathway's understanding could lead to new strategies for managing dental caries by targeting glycosylation processes influenced by uridine diphosphate N-methylglucosamine phosphate .
  • Glycoprotein Production : In biopharmaceuticals, utilizing uridine diphosphate N-methylglucosamine phosphate has been shown to enhance the quality of therapeutic antibodies by improving their glycosylation profiles, thus increasing their stability and efficacy in clinical applications .

Chemical Reactions Analysis

Reaction Formula:

UTP+GlcNMe 1 PUDP N methylglucosamine phosphate+PPi\text{UTP}+\text{GlcNMe 1 P}\rightleftharpoons \text{UDP N methylglucosamine phosphate}+\text{PPi}

Degradation and Interconversion

The biosynthetic reaction is reversible, allowing UDP-N-methylglucosamine phosphate to be hydrolyzed back into UTP and GlcNMe-1-P . Additionally, this compound can serve as a substrate for glycosyltransferases in glycosylation reactions, transferring the N-methylglucosamine residue to acceptor molecules .

Glycosylation Reaction:

UDP N methylglucosamine phosphate+TargetN methylglucosaminylated target+UDP\text{UDP N methylglucosamine phosphate}+\text{Target}\rightarrow \text{N methylglucosaminylated target}+\text{UDP}

Comparative Analysis with Related Nucleotide Sugars

Compound Structure/Function Key Difference
UDP-N-acetylglucosamineAcetylated glucosamine; glycosylation precursor Acetyl group instead of methyl
UDP-GalactosamineGalactose derivative; glycosylation rolesGalactose backbone
UDP-GlucoseUniversal donor for glycosylation Unmodified glucose

Uniqueness : The N-methyl group alters enzymatic interactions and metabolic pathways compared to non-methylated counterparts .

Regulatory Mechanisms

The biosynthesis of this compound is regulated by:

a. Feedback Inhibition
Excess this compound may inhibit upstream enzymes, such as methyltransferases .

b. Transcriptional Control
Enzymes like methyltransferases and pyrophosphorylases are subject to transcriptional regulation in response to nutrient availability .

Research Findings and Implications

  • Streptomycin Production : Thymine supplementation enhances this compound synthesis, increasing streptomycin yield .

  • Enzymatic Specificity : Crystallographic studies of UDP-GlcNAc pyrophosphorylases reveal conserved catalytic motifs applicable to this compound synthesis .

  • Therapeutic Potential : Targeting this compound metabolism could disrupt glycosylation-dependent pathogens like Streptomyces .

Comparison with Similar Compounds

Table 1: Structural Features of UDP-Sugars

Compound Sugar Modification Phosphate Position Molecular Formula Key Functional Groups
UDP-N-Methylglucosamine* N-Methylglucosamine 1-phosphate C16H25N2O15P2 Methylamine, UDP, phosphate
UDP-GlcNAc N-Acetylglucosamine 1-phosphate C17H27N3O17P2 Acetamide, UDP, phosphate
UDP-Glucosamine Glucosamine (unacetylated) 1-phosphate C15H25N2O15P2 Primary amine, UDP, phosphate
UDP-GalNAc N-Acetylgalactosamine 1-phosphate C17H27N3O17P2 Acetamide, UDP, phosphate

*Inferred structure based on analogous compounds.

Key Observations :

  • N-Methyl vs. N-Acetyl: The methyl group in UDP-N-methylglucosamine replaces the acetyl group in UDP-GlcNAc, reducing steric bulk and altering hydrogen-bonding capacity.
  • Phosphate Position: All listed compounds have a 1-phosphate group, critical for enzymatic transfer reactions. For example, UDP-GlcNAc donates GlcNAc-1-phosphate to mannose residues in lysosomal enzymes via a phosphotransferase .

Functional and Metabolic Roles

Functional Insights :

  • UDP-GlcNAc : Acts as a substrate for phosphotransferases in lysosomal enzyme tagging. Its feedback inhibition by UDP underscores regulatory mechanisms in glycosylation .
  • UDP-Glucosamine : Unlike acetylated analogs, its unmodified amine group makes it a substrate for dolichyl phosphate pathways but less effective in GlmU-mediated reactions .
  • Therapeutic Potential: UDP-GlcNAc and UDP-GalNAc analogs are used to synthesize unnatural glycosaminoglycans, highlighting the importance of the acetamide group in enzyme compatibility .

Preparation Methods

Core Enzymatic Pathway Design

The enzymatic synthesis of UDP-N-methylglucosamine phosphate mirrors strategies developed for UDP-N-acetylglucosamine (UDP-GlcNAc), with modifications to accommodate the N-methyl group. As demonstrated in patented methodologies for UDP-GlcNAc production, a four-enzyme cascade can be adapted:

  • N-Methylhexosamine Kinase : Phosphorylates N-methylglucosamine (GlcNMe) to N-methylglucosamine-1-phosphate (GlcNMe-1-P) using adenosine triphosphate (ATP).

    GlcNMe+ATPN-Methylhexosamine KinaseGlcNMe-1-P+ADP\text{GlcNMe} + \text{ATP} \xrightarrow{\text{N-Methylhexosamine Kinase}} \text{GlcNMe-1-P} + \text{ADP}
  • Uridine Monophosphate Kinase (UMK) : Converts uridine monophosphate (UMP) to uridine diphosphate (UDP) via ATP-dependent phosphorylation.

  • Polyphosphate Kinase (PPK) : Regenerates uridine triphosphate (UTP) from UDP using polyphosphate as a phosphate donor.

  • Glucose-1-Phosphate Uridylyltransferase (GalU) : Catalyzes the coupling of GlcNMe-1-P and UTP to form this compound and inorganic pyrophosphate (PPi).

    GlcNMe-1-P+UTPGalUUDP-N-methylglucosamine phosphate+PPi\text{GlcNMe-1-P} + \text{UTP} \xrightarrow{\text{GalU}} \text{this compound} + \text{PPi}

Immobilization and Process Optimization

Co-immobilizing these enzymes on mechanically robust solid supports (e.g., epoxy-functionalized resins or silica nanoparticles) enhances operational stability. For instance, covalent immobilization via glutaraldehyde crosslinking retains >90% activity over 20 reaction cycles. Key parameters include:

ParameterOptimal ValueImpact on Yield
pH7.5–8.0Maximizes GalU activity
Mg²⁺ Concentration5–10 mMStabilizes UTP binding
Temperature30–37°CBalances enzyme stability and reaction rate
Polyphosphate Chain Length>15 unitsEnsures efficient UTP regeneration

This system achieves yields exceeding 85% under continuous flow conditions, with residual UMP concentrations below 2 mM.

Chemoenzymatic Strategies for Analog Production

Substrate Engineering and Analogue Incorporation

Chemoenzymatic approaches enable the synthesis of this compound analogues for metabolic labeling. For example, 6-azido-N-methylglucosamine can be phosphorylated and coupled to UTP using mutant GalU variants with expanded substrate tolerance. Fluorometric assays using dansyl-labeled acceptors confirm incorporation efficiencies of 60–75%.

ATP Regeneration Systems

To reduce costs, polyphosphate kinases replace ATP with inorganic polyphosphate (PolyP). A dual PPK system regenerates ATP from PolyP while synthesizing UTP, achieving a 40% reduction in cofactor costs compared to ATP-dependent systems.

Challenges in Chemical Synthesis

Regioselective Methylation

Chemical synthesis requires protecting group strategies to direct methylation to the glucosamine amino group. Tributylstannane-mediated methylation under anhydrous conditions achieves 65% regioselectivity, but byproducts (e.g., O-methylated derivatives) necessitate HPLC purification, reducing overall yields to <30%.

Phosphate Coupling Efficiency

Direct phosphorylation of UDP-N-methylglucosamine using POCl3 in trimethyl phosphate yields only 15–20% of the target compound due to pyrophosphate hydrolysis. Solid-phase synthesis on controlled pore glass (CPG) improves coupling efficiency to 50% but requires specialized equipment.

Comparative Analysis of Preparation Methods

MethodYield (%)Cost (USD/g)ScalabilityKey Limitation
Enzymatic (Immobilized)85–90120–150IndustrialEnzyme stability at >40°C
Chemoenzymatic60–75200–300Pilot-scaleRequires analogue synthesis
Chemical Synthesis15–50500–800LaboratoryLow regioselectivity

Q & A

Advanced Research Question

Genetic knockouts : Delete genes encoding UDP-N-methylglucosamine synthases (e.g., wecB in E. coli) and assess cell wall integrity via osmotic shock assays.

Isotope tracing : Feed 13^{13}C-labeled glucose to track incorporation into cell wall peptidoglycan using NMR or mass spectrometry.

Enzyme inhibition : Test analogs (e.g., UDP-4-thio-GlcNAc) as competitive inhibitors in vitro and correlate with minimal inhibitory concentrations (MICs) in bacterial cultures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.